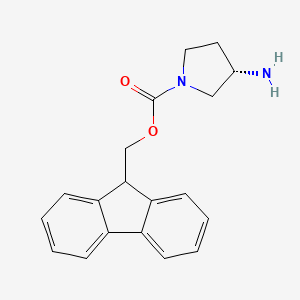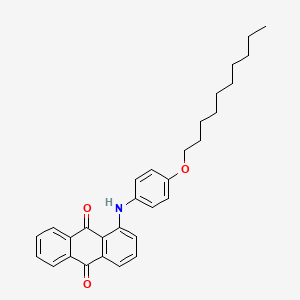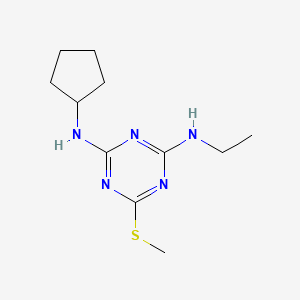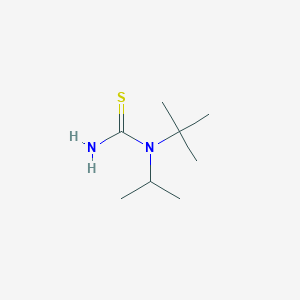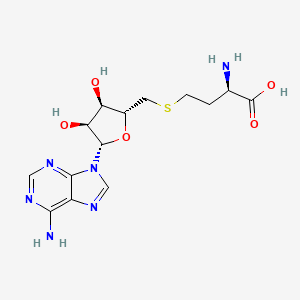![molecular formula C8H6N4 B15250740 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by a triazole ring fused to a benzene ring, with a methyl group at the 2-position and a cyano group at the 5-position. Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylbenzyl azide with a suitable nitrile source. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction mixture is heated to promote the cyclization, resulting in the formation of the desired benzotriazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted benzotriazole derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
作用機序
The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and triazole ring are key functional groups that contribute to its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-Methyl-2H-benzo[d][1,2,3]triazole: Lacks the cyano group, resulting in different chemical and biological properties.
5-Cyano-2H-benzo[d][1,2,3]triazole: Similar structure but without the methyl group, leading to variations in reactivity and applications.
2-Phenyl-2H-benzo[d][1,2,3]triazole:
Uniqueness
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.
特性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
2-methylbenzotriazole-5-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-12-10-7-3-2-6(5-9)4-8(7)11-12/h2-4H,1H3 |
InChIキー |
IGONTLRJGKHAPX-UHFFFAOYSA-N |
正規SMILES |
CN1N=C2C=CC(=CC2=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
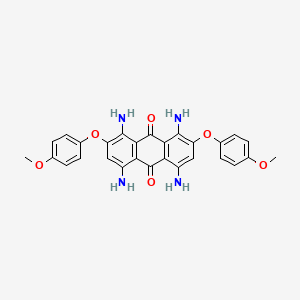
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
